molecular formula C11H14BrClN2 B1603331 (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide CAS No. 308103-51-7

(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Cat. No.: B1603331
CAS No.: 308103-51-7
M. Wt: 289.6 g/mol
InChI Key: JFMLSMYPDMNCNZ-ROLPUNSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique bicyclic structure, which includes a diazabicycloheptane core and a chlorophenyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide typically involves the following steps:

    Formation of the Diazabicycloheptane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicycloheptane core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the diazabicycloheptane core.

    Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt form by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-(+)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide: The enantiomer of the compound with similar but distinct properties.

    2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrochloride: A similar compound with a different counterion.

    2-(4-Bromophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide: A bromine-substituted analog.

Uniqueness

(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[221]heptane hydrobromide is unique due to its specific stereochemistry and the presence of the chlorophenyl group

This compound’s unique properties and versatile applications make it a valuable subject of study in scientific research.

Properties

IUPAC Name

(1S,4S)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMLSMYPDMNCNZ-ROLPUNSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC=C(C=C3)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628454
Record name (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308103-51-7
Record name (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Reactant of Route 2
Reactant of Route 2
(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Reactant of Route 3
(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Reactant of Route 4
(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Reactant of Route 5
Reactant of Route 5
(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Reactant of Route 6
Reactant of Route 6
(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.